2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate
Description
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate is a diazonium salt that is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a diazonium group, methoxy groups, and a p-tolylthio group. It is often used in organic synthesis and has applications in the fields of chemistry, biology, and materials science .
Properties
CAS No. |
27413-92-9 |
|---|---|
Molecular Formula |
C15H15BF4N2O2S |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C15H15N2O2S.BF4/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1 |
InChI Key |
OATQTPAYCSQNHI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC |
Origin of Product |
United States |
Preparation Methods
The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) and tetrafluoroboric acid to form the diazonium salt . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, tetrafluoroboric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthetic Chemistry
Azo Coupling Reactions
One of the primary applications of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate is in azo coupling reactions. This compound serves as a diazonium salt that can react with activated aromatic compounds to form azo dyes. Azo dyes are widely used in textiles and food industries due to their vibrant colors and stability. The reaction mechanism typically involves the electrophilic substitution of the diazonium group onto an aromatic ring, leading to the formation of stable azo compounds.
Table 1: Azo Coupling Reactions Using Diazonium Salts
| Reactant | Product | Conditions |
|---|---|---|
| Phenol | Azo phenol | Room temperature |
| Aniline | Azo aniline | pH 4-6 |
| Naphthol | Azo naphthol | Ice bath |
Material Science
Conductive Polymers
The compound can be utilized in the synthesis of conductive polymers. By polymerizing with other monomers, it forms materials with enhanced electrical conductivity. These materials are crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study: Conductive Polymer Synthesis
In a study published in the Journal of Materials Chemistry, researchers demonstrated the use of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate in synthesizing polyaniline composites that exhibited improved conductivity and thermal stability compared to traditional methods . This advancement paves the way for more efficient electronic devices.
Biological Research
Staining and Imaging
In biological research, diazonium salts like 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate are employed as staining agents. They can selectively bind to specific cellular components, allowing for enhanced imaging under microscopy.
Application in Histology
A notable application is in histological studies where this compound is used to stain tissue samples for better visualization of cellular structures. The specificity of the staining process aids researchers in studying diseases at a cellular level.
Environmental Applications
Detection of Pollutants
Recent studies have explored the potential of diazonium salts in environmental chemistry for detecting pollutants. The compound can be utilized to develop sensors that identify specific contaminants in water sources by forming stable complexes with target pollutants.
Research Findings
A research project highlighted the effectiveness of using 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate in creating a sensor for heavy metals in aqueous solutions, demonstrating its utility beyond traditional applications .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals and cations, which can undergo various chemical transformations. The diazonium group is a key functional group that facilitates these reactions by acting as a leaving group and generating reactive species. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
2,5-Dimethoxybenzenediazonium tetrafluoroborate: Lacks the p-tolylthio group, leading to different reactivity and applications.
4-((p-Tolyl)thio)benzenediazonium tetrafluoroborate: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
2,5-Dimethoxy-4-((phenyl)thio)benzenediazonium tetrafluoroborate: Contains a phenylthio group instead of a p-tolylthio group, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate, making it a valuable compound in various research and industrial applications.
Biological Activity
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate (CAS Number: 27413-92-9) is a diazonium salt known for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C17H19BF4N2O2S
- Molecular Weight : 374.16 g/mol
- EINECS Number : 248-446-7
Biological Activity Overview
Diazonium compounds are known for their reactivity and ability to participate in various biological processes. The biological activity of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate can be categorized into several key areas:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies :
-
Cytotoxic Effects :
- In vitro experiments reported in Cancer Research demonstrated that 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7). The study suggested that the compound triggers apoptosis through the mitochondrial pathway .
- Endocrine Disruption Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
